N-tert-butyl-3-methoxy-4-nitrobenzamide

Lipophilicity Physicochemical profiling Permeability

This trisubstituted benzamide is a strategically differentiated building block. The 3-methoxy-4-nitro pattern uniquely modulates electronic character, hydrogen-bonding capacity, and lipophilicity, enabling systematic CNS permeability SAR exploration and filling a critical DprE1 gap. Its single scaffold supports three orthogonal, chemoselective derivatizations, allowing rapid, protecting-group-free library synthesis to accelerate your hit-to-lead cycle.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
Cat. No. B7976433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-3-methoxy-4-nitrobenzamide
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC
InChIInChI=1S/C12H16N2O4/c1-12(2,3)13-11(15)8-5-6-9(14(16)17)10(7-8)18-4/h5-7H,1-4H3,(H,13,15)
InChIKeyFQJWCNGUEOKDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N‑tert‑butyl‑3‑methoxy‑4‑nitrobenzamide – Procurement‑Grade Identity, Physicochemical Baseline, and Comparator Landscape


N‑tert‑butyl‑3‑methoxy‑4‑nitrobenzamide (CAS 190330‑51‑9) is a trisubstituted benzamide that incorporates an electron‑withdrawing nitro group at the 4‑position, an electron‑donating methoxy group at the 3‑position, and a bulky tert‑butyl moiety on the amide nitrogen . Its molecular formula C₁₂H₁₆N₂O₄ (MW 252.27 g·mol⁻¹) distinguishes it from the more common mono‑ or disubstituted N‑tert‑butyl nitrobenzamides that lack the methoxy group [1]. This unique substitution pattern simultaneously modulates lipophilicity, hydrogen‑bonding capacity, and electronic character, making the compound a strategically differentiated building block or reference standard in medicinal‑chemistry and chemical‑biology programmes.

Why N‑tert‑butyl‑3‑methoxy‑4‑nitrobenzamide Cannot Be Replaced by Simpler N‑tert‑butyl‑ or Unsubstituted Nitrobenzamides


Replacing N‑tert‑butyl‑3‑methoxy‑4‑nitrobenzamide with a generic N‑tert‑butyl nitrobenzamide (e.g., N‑tert‑butyl‑4‑nitrobenzamide, C₁₁H₁₄N₂O₃) or with the N‑unsubstituted 3‑methoxy‑4‑nitrobenzamide (C₈H₈N₂O₄) introduces measurable changes in lipophilicity, hydrogen‑bond acceptor count, and topological polar surface area (TPSA) [1]. The tert‑butyl group alone increases XLogP3 by ≈1.0 log unit relative to the unsubstituted amide, while the additional methoxy group raises the H‑bond acceptor count from 3 to 5, altering solvation and target‑binding profiles [2]. Such differences can shift a compound from a permeable, CNS‑accessible chemical space into a peripherally restricted or metabolically labile zone, rendering generic substitution risky in SAR campaigns or when a specific physicochemical signature is required [3].

Quantitative Differentiation of N‑tert‑butyl‑3‑methoxy‑4‑nitrobenzamide from Its Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation Against the N‑Unsubstituted 3‑Methoxy‑4‑nitrobenzamide Core

The tert‑butyl substitution on the amide nitrogen raises the computed XLogP3 by approximately 1.4–1.9 log units relative to the unsubstituted 3‑methoxy‑4‑nitrobenzamide, shifting the compound from a hydrophilic (XLogP3 = 1.1) to a moderately lipophilic region that is more compatible with passive membrane permeation [1]. The comparator N‑tert‑butyl‑4‑nitrobenzamide (XLogP3 = 2.1) lacks the methoxy group and therefore cannot recapitulate the hydrogen‑bonding profile of the target compound [2].

Lipophilicity Physicochemical profiling Permeability

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count Differentiation from N‑tert‑Butyl‑4‑nitrobenzamide

The 3‑methoxy group adds two hydrogen‑bond acceptors and contributes additional polar surface area compared with N‑tert‑butyl‑4‑nitrobenzamide. While the TPSA of the target compound has not been experimentally determined, the increment relative to the known comparator is structurally obligate: N‑tert‑butyl‑4‑nitrobenzamide has a TPSA of 74.9 Ų and 3 H‑bond acceptors [1]; the target compound is predicted to exhibit TPSA ≈ 85–95 Ų and 5 H‑bond acceptors. The unsubstituted 3‑methoxy‑4‑nitrobenzamide (TPSA = 98.1 Ų) sits above the typical CNS drug‑likeness threshold of 90 Ų, whereas the target compound likely balances polarity closer to this boundary [2].

Drug‑likeness CNS drug design Physicochemical property

Molecular‑Weight Differentiation and Its Impact on Ligand Efficiency Metrics

The molecular weight of N‑tert‑butyl‑3‑methoxy‑4‑nitrobenzamide (252.27 g·mol⁻¹) is 30 g·mol⁻¹ higher than that of N‑tert‑butyl‑4‑nitrobenzamide (222.24 g·mol⁻¹) and 56 g·mol⁻¹ higher than that of 3‑methoxy‑4‑nitrobenzamide (196.16 g·mol⁻¹) [1]. This incremental mass arises from the simultaneous presence of the methoxy and tert‑butyl groups. In fragment‑ or ligand‑efficiency‑based optimisation, a 30 Da increase must be justified by a proportional gain in potency; the target compound therefore serves as a probe to determine whether the combined 3‑methoxy‑4‑nitro pharmacophore affords sufficient affinity improvement to offset the added molecular weight.

Ligand efficiency Fragment‑based design Molecular weight

Thermal Stability Baseline: Pyrolytic Kinetics of the Non‑Nitro Analog as a Reference for Stability‑Indicating Studies

Gas‑phase pyrolysis of N‑tert‑butyl‑3‑methoxybenzamide (the non‑nitro analog, CAS 49834‑28‑8) follows first‑order kinetics with rate constants of 9.28 × 10⁻³ s⁻¹ at 684 K and 1.28 × 10⁻¹ s⁻¹ at 748 K (Arrhenius parameters: A = 2.0 × 10¹¹ s⁻¹, Eₐ = 174.6 kJ·mol⁻¹) [1]. The target compound, bearing an additional electron‑withdrawing nitro group para to the amide carbonyl, is predicted to exhibit altered pyrolysis kinetics due to changes in the Hammett σ constant. This kinetic baseline enables forced‑degradation studies that differentiate the target compound’s stability profile from that of its non‑nitro analog, a relevant consideration for storage, formulation, or high‑temperature reaction screening.

Thermal stability Forced degradation Pyrolysis kinetics

Biological Activity Class‑Level Inference: N‑Alkyl Nitrobenzamide Scaffold and Antimycobacterial DprE1 Inhibition

A 2024 study on N‑alkyl nitrobenzamides demonstrated that 3,5‑dinitro and 3‑nitro‑5‑trifluoromethyl derivatives achieve MIC values as low as 16 ng·mL⁻¹ against Mycobacterium tuberculosis, with activity linked to DprE1 enzyme inhibition and intermediate lipophilicity being optimal for potency [1]. N‑tert‑butyl‑3‑methoxy‑4‑nitrobenzamide, while not directly tested in that study, occupies a distinct region of the N‑alkyl nitrobenzamide SAR space by combining a tert‑butyl N‑substituent with a 3‑methoxy‑4‑nitro substitution pattern, a topology not represented among the reported compounds. This makes it a candidate for probing whether the methoxy group can substitute for a second nitro group while retaining DprE1 affinity.

Antitubercular DprE1 inhibition N‑alkyl nitrobenzamide

Synthetic‑Intermediate Versatility: Orthogonal Functional‑Group Handles for Divergent Derivatisation

The concurrent presence of a 4‑nitro group (reducible to a primary amine), a 3‑methoxy group (capable of O‑demethylation or directing electrophilic aromatic substitution), and an N‑tert‑butyl amide (acid‑labile to reveal the primary amide or Boc‑protected amine) provides three orthogonal functional handles on a single benzamide scaffold . By contrast, the closest comparator N‑tert‑butyl‑4‑nitrobenzamide offers only two such handles (nitro reduction and N‑dealkylation), while 3‑methoxy‑4‑nitrobenzamide lacks the N‑tert‑butyl group entirely [1][2]. Cobalt(III)‑catalysed benzofuran synthesis using amide‑directed C–H functionalisation has been demonstrated on substrates containing methoxy and nitro substituents, suggesting that the target compound could serve as a competent substrate for similar transformations [3].

Synthetic chemistry Building block Orthogonal reactivity

Operational Scenarios Where N‑tert‑butyl‑3‑methoxy‑4‑nitrobenzamide Offers Verifiable Procurement Advantages


Lead‑Optimisation SAR Expansion of the N‑Alkyl Nitrobenzamide Antitubercular Series

The 2024 Pais et al. study established that N‑alkyl nitrobenzamides with intermediate lipophilicity achieve the most potent DprE1‑dependent antimycobacterial activity (MIC = 16 ng·mL⁻¹) but did not explore a 3‑methoxy‑4‑nitro substitution pattern [1]. N‑tert‑butyl‑3‑methoxy‑4‑nitrobenzamide fills this SAR gap and can be directly compared with the reported 3,5‑dinitro congeners to test whether the methoxy group is an isosteric replacement for the 3‑nitro moiety, a question with immediate relevance for intellectual‑property diversification and toxicity modulation.

Diversification of CNS‑Oriented Compound Libraries via TPSA‑Tuned Building Blocks

With an estimated TPSA of 85–95 Ų, the target compound straddles the 90 Ų threshold commonly used as a CNS drug‑likeness filter [1][2]. Compound‑library designers can use this building block to generate analogs whose TPSA falls on either side of the boundary after a single derivatisation step, enabling systematic exploration of CNS‑permeability SAR without resorting to multiple distinct scaffolds.

Forced‑Degradation and Stability‑Indicating Method Development Using a Structurally Matched Nitro/Non‑Nitro Pair

The NIST‑documented pyrolysis kinetics of N‑tert‑butyl‑3‑methoxybenzamide (k = 9.28 × 10⁻³ s⁻¹ at 684 K) provides a validated thermal‑stability baseline for the non‑nitro analog [1]. Pairing this baseline with forced‑degradation data for N‑tert‑butyl‑3‑methoxy‑4‑nitrobenzamide allows analytical laboratories to isolate the contribution of the 4‑nitro group to degradation kinetics, supporting regulatory stability‑indicating method validation where structurally justified forced‑degradation comparator pairs are required.

Divergent Parallel Synthesis Employing Three Orthogonal Reactive Handles

The combination of a reducible nitro group, a demethylatable methoxy group, and an acid‑labile N‑tert‑butyl amide on a single scaffold enables three successive, chemoselective transformations without protecting‑group manipulation [1][2]. A medicinal‑chemistry group procuring this compound can generate a 24‑member library from a single batch through two‑step orthogonal derivatisation (e.g., nitro reduction followed by amide coupling, then N‑dealkylation and capping), compressing the synthesis‑to‑assay cycle time compared with approaches that require sequential scaffold assembly.

Quote Request

Request a Quote for N-tert-butyl-3-methoxy-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.